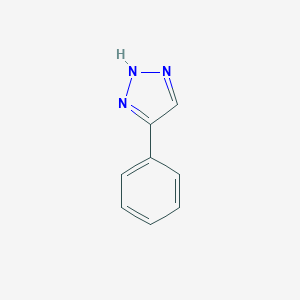

4-Phenyl-1H-1,2,3-triazole

描述

5-苯基-1H-1,2,3-三唑是一种含氮杂环化合物,属于1,2,3-三唑类。这些化合物以其高化学稳定性、芳香性以及强偶极矩而闻名。 1,2,3-三唑核心结构在药物化学中是一个重要的结构,并在药物发现、有机合成和材料科学等领域有着广泛的应用 .

准备方法

5-苯基-1H-1,2,3-三唑的合成可以通过几种方法实现。 最常见的合成路线之一是铜(I)催化的叠氮化物-炔烃环加成反应(CuAAC),也称为“点击化学”。该反应涉及在铜催化剂存在下,苯基叠氮化物与苯乙炔的环加成反应,生成三唑环 。反应条件通常包括使用二甲基亚砜(DMSO)或乙腈等溶剂,反应在室温或略高于室温的温度下进行。

1,2,3-三唑的工业生产方法通常涉及连续流合成,这使得这些化合物能够高效且可扩展地生产。 一种使用负载在炭上的铜作为非均相催化剂的实用流合成方案已经被开发出来,该方案可以提供高产率和良好的官能团耐受性 .

化学反应分析

5-苯基-1H-1,2,3-三唑会发生各种化学反应,包括:

氧化: 三唑环可以用高锰酸钾或过氧化氢等强氧化剂氧化。

还原: 三唑环可以用氢化锂铝或硼氢化钠等还原剂还原。

取代: 三唑环可以发生亲核取代反应,其中亲核试剂(如胺或硫醇)取代环上的氢原子。

这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,反应通常在回流条件下进行。 这些反应的主要产物包括各种取代的三唑,其环上连接着不同的官能团 .

科学研究应用

作用机制

5-苯基-1H-1,2,3-三唑的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,抑制其活性并导致各种生物效应。 例如,它已被证明可以抑制参与细菌细胞壁合成的某些酶的活性,从而导致抗菌作用 。 此外,该化合物可以通过激活特定的信号通路来诱导癌细胞凋亡 .

相似化合物的比较

生物活性

4-Phenyl-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Overview of this compound

This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The unique structural features of triazoles contribute to their stability and ability to form hydrogen bonds with biological targets. This compound has been synthesized through various methods and has shown promise as a lead compound in drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the synthesis of various 4-phenyl-[1,2,3]-triazole derivatives revealed that several compounds displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 mg/mL for the most active derivatives .

Table 1: Antimycobacterial Activity of 4-Phenyl-[1,2,3]-triazoles

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 2 | 3.1 | Active |

| 4 | 3.1 | Active |

| 8 | 3.1 | Active |

| 6 | >10 | Resistant |

The study indicated that structural modifications influenced the activity significantly; compounds lacking the phenyl group at position 4 were less effective .

Antiviral Activity

The antiviral potential of this compound has been explored particularly in relation to HIV. A series of phenylalanine derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit HIV-1 capsid (CA) protein. Among these derivatives, one compound demonstrated an effective half-maximal effective concentration (EC50) of approximately 3.13 μM against HIV-1 .

Table 2: Anti-HIV Activity of Derivatives

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 6a | 3.13 | Inhibits early and late stages |

| 6b | >16.59 | Inactive |

These findings underscore the potential of triazole derivatives as antiviral agents targeting critical stages in viral replication.

Anticancer Activity

The anticancer effects of this compound have also been documented. For instance, a study evaluated its cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and found promising results indicating significant growth inhibition across multiple cell types .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MCF7 | <10 | Significant growth inhibition |

| BEAS-2B | >20 | Moderate cytotoxicity observed |

The structure-activity relationship (SAR) studies revealed that certain substitutions on the triazole ring enhanced cytotoxicity while others diminished it.

Anti-inflammatory Activity

In addition to antimicrobial and antiviral properties, triazoles including 4-phenyl derivatives have shown anti-inflammatory effects. One study reported that these compounds could inhibit COX enzymes effectively with IC50 values indicating strong anti-inflammatory potential .

Table 4: Inhibition of COX Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 0.12 | COX-2 |

| Compound B | >15 | COX-1 |

This suggests that triazoles could serve as leads for developing new anti-inflammatory drugs.

属性

IUPAC Name |

4-phenyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEYUHCBBXWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168459 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-44-0 | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1680-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-phenyl-1H-1,2,3-triazole?

A1: The molecular formula of this compound is C8H7N3, and its molecular weight is 145.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides information on the number and types of protons and carbon atoms in the molecule, as well as their connectivity and environment. [, , , , , , , ]

- FTIR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]

- Mass Spectrometry (MS and HRMS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , ]

- X-ray Diffraction Analysis: Provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. [, , , , , , ]

Q3: How does the structure of this compound influence its properties?

A3: The presence of both a phenyl ring and a 1,2,3-triazole ring in its structure grants this compound unique properties:

- Aromatic Character: Both rings contribute to the compound's aromatic character, influencing its stability, reactivity, and potential for π-π stacking interactions. [, , ]

- Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, influencing its interactions with other molecules and solvents. [, , , ]

- Coordination Chemistry: The nitrogen atoms in the triazole ring can also act as donors in metal complexes, leading to diverse coordination modes and potential applications in catalysis. [, , , , ]

Q4: How is this compound commonly synthesized?

A4: The most common synthesis method for this compound and its derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a classic example of "click chemistry". This reaction involves the reaction of phenylacetylene with an organic azide in the presence of a copper(I) catalyst. This method is favored for its high yield, regioselectivity, and mild reaction conditions. [, , , , , , , , ]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, alternative methods have been explored, including:

- Base-induced synthesis from N-sulfonyl-1,2,3-triazoles: This method offers a different route to N-dialkylaminomethyl-2H-1,2,3-triazoles, including this compound derivatives. []

- Condensation reactions with 5-amino-1H-1,2,3-triazoles: This approach has been used to synthesize fused triazole derivatives, expanding the structural diversity accessible from this scaffold. []

Q6: What are the key applications of this compound and its derivatives?

A6: This class of compounds has shown promise in various applications, including:

- Corrosion Inhibition: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (BPT) has demonstrated potential as a green corrosion inhibitor for mild steel in acidic environments, especially relevant for protecting steel reinforcement in concrete structures. [, ]

- Catalysis: Palladium complexes incorporating this compound-based phosphine ligands have shown excellent catalytic activity in Cu-free Sonogashira alkynylation/cyclization reactions and Mizoroki-Heck coupling reactions. [, ]

- Medicinal Chemistry: this compound derivatives have shown potential as anti-cancer agents, HIV-1 capsid inhibitors, and transcriptional function modulators. [, , , , ]

- Materials Science: The ability of this compound to coordinate with metal ions has led to its use in the construction of coordination polymers and metal-organic frameworks (MOFs). [, , , ]

- Optoelectronics: Pyrazole-1,2,3-triazole hybrids incorporating this compound have been investigated for their potential applications in optoelectronic devices. []

Q7: How has computational chemistry been applied in research on this compound?

A7: Computational methods, particularly Density Functional Theory (DFT), have been extensively used to:

- Predict molecular geometries and electronic structures: These calculations offer insights into the structural features and electronic properties of this compound and its complexes. [, , , , ]

- Investigate reaction mechanisms: DFT studies have been used to elucidate the mechanisms of reactions involving this compound, such as the CuAAC reaction. []

- Understand structure-activity relationships (SAR): Computational models can predict the impact of structural modifications on the biological activity and properties of this compound derivatives. [, , , ]

- Develop QSAR models: These models can be used to predict the properties and activities of new this compound derivatives, guiding the design of novel compounds with improved activity and selectivity. []

Q8: How do structural modifications affect the activity of this compound derivatives?

A8: SAR studies have shown that even small structural changes can significantly impact the activity of this compound derivatives:

- Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can influence the electronic properties and binding affinities of the compound. [, , , ]

- Modifications at the triazole N1 position: Different substituents at this position can affect the compound's solubility, lipophilicity, and interactions with biological targets. [, , , , , , ]

- Variation in the ancillary ligands: In the context of metal complexes, the choice of ancillary ligands can drastically alter the complex's stability, reactivity, and catalytic properties. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。